molecular formula C45H31O4P B3067711 (11aR)-10,11,12,13-Tetrahydro-5-hydroxy-3,7-di-9-phenanthrenyl-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-oxide CAS No. 1372719-93-1

(11aR)-10,11,12,13-Tetrahydro-5-hydroxy-3,7-di-9-phenanthrenyl-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-oxide

Cat. No. B3067711
CAS RN: 1372719-93-1
M. Wt: 666.7 g/mol
InChI Key: GMCOBEDKNDREBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chiral phosphoric acid catalyst used for a variety of enantioselective transformations, especially for carbon-carbon and carbon-heteroatom bond-forming reactions .


Molecular Structure Analysis

The molecular formula of this compound is C17H15O4P . The exact mass is 314.07100 .


Chemical Reactions Analysis

As a chiral phosphoric acid catalyst, this compound is used in a variety of enantioselective transformations . The specific chemical reactions it’s involved in are not detailed in the search results.


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3 and a boiling point of 484.4±55.0 °C at 760 mmHg . The flash point is 246.8±31.5 °C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Research shows the synthesis of diindeno-fused 4H-cyclopenta[def]phenanthrenes and related compounds. This involves a cascade of reactions leading to specific chlorides and their subsequent reduction (Han, Zhang, & Wang, 2005).

  • Compound Formation : Another study discusses the synthesis of 6-Alkyl Carbamato/Alkyl Thiocarbamato-2,10-dichloro-12-trichloromethyl-12H-dibenzo[d,g][1,3,2]-dioxaphosphocin 6-Oxides. These compounds are synthesized via condensation of specific chloroethane with dichlorophosphinyl carbamates (Ananda Kumar, Reddy, & Reddy, 2002).

Applications in Material Science

  • Aerospace Material Development : A study focused on developing and characterizing DOPO-based phosphorus tetraglycidyl epoxy nanocomposites, relevant for aerospace applications. The study highlights the synthesis of specific phosphorus-containing compounds and their properties (Meenakshi, Sudhan, Kumar, & Umapathy, 2011).

  • Flame Retardant Additives : Research has been conducted on novel derivatives of 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), used as flame retardant additives for epoxy resins. The study presents the synthesis and evaluation of these compounds (Zang, Wagner, Ciesielski, Müller, & Döring, 2011).

Biological and Medical Research

  • Antimicrobial Activity : Compounds related to the queried chemical have been synthesized and tested for their antimicrobial activity. For instance, studies on 6-Alkylcarbamato-2,10-dichloro-12- trichloromethyl-12H-dibenzo[d,g][1,3,2]-dioxaphosphocin 6-Oxides have found them to possess significant antimicrobial properties (Kumar, Kasthuraiah, Stephen Babu, & Suresh Reddy, 2003).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

12-hydroxy-1,10-di(phenanthren-9-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H31O4P/c46-50(47)48-43-37(39-25-29-9-1-3-11-31(29)33-13-5-7-15-35(33)39)19-17-27-21-23-45(41(27)43)24-22-28-18-20-38(44(49-50)42(28)45)40-26-30-10-2-4-12-32(30)34-14-6-8-16-36(34)40/h1-20,25-26H,21-24H2,(H,46,47)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCOBEDKNDREBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC23CCC4=C2C(=C(C=C4)C5=CC6=CC=CC=C6C7=CC=CC=C75)OP(=O)(OC8=C(C=CC1=C38)C9=CC1=CC=CC=C1C1=CC=CC=C19)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H31O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(11aR)-10,11,12,13-Tetrahydro-5-hydroxy-3,7-di-9-phenanthrenyl-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-oxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(11aR)-10,11,12,13-Tetrahydro-5-hydroxy-3,7-di-9-phenanthrenyl-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-oxide
Reactant of Route 2
Reactant of Route 2
(11aR)-10,11,12,13-Tetrahydro-5-hydroxy-3,7-di-9-phenanthrenyl-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-oxide
Reactant of Route 3
Reactant of Route 3
(11aR)-10,11,12,13-Tetrahydro-5-hydroxy-3,7-di-9-phenanthrenyl-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-oxide
Reactant of Route 4
(11aR)-10,11,12,13-Tetrahydro-5-hydroxy-3,7-di-9-phenanthrenyl-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-oxide
Reactant of Route 5
(11aR)-10,11,12,13-Tetrahydro-5-hydroxy-3,7-di-9-phenanthrenyl-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-oxide
Reactant of Route 6
Reactant of Route 6
(11aR)-10,11,12,13-Tetrahydro-5-hydroxy-3,7-di-9-phenanthrenyl-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.